5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
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Overview
Description
5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is an organic compound with the molecular formula C₁₅H₁₅NO₅S It is characterized by the presence of a sulfonamide group attached to a hydroxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid typically involves the following steps:
Sulfonylation: The introduction of the sulfonyl group is achieved by reacting 4-ethylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at room temperature.
Hydrolysis: The resulting sulfonamide is then hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-{[(4-ethylphenyl)sulfonyl]amino}-2-oxobenzoic acid.
Reduction: Formation of 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzenethiol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs).
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the hydroxybenzoic acid moiety can interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- 5-{[(4-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid
Uniqueness
5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
5-[(4-ethylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-2-10-3-6-12(7-4-10)22(20,21)16-11-5-8-14(17)13(9-11)15(18)19/h3-9,16-17H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUDRWUOESNGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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